molecular formula C15H21NO B14539381 1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- CAS No. 62372-32-1

1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro-

Cat. No.: B14539381
CAS No.: 62372-32-1
M. Wt: 231.33 g/mol
InChI Key: GMBGAWRVSNAGRP-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with commercially available indole derivatives.

    Functionalization: Introduction of the carboxaldehyde group at the 2-position of the indole ring.

    Alkylation: Attachment of the 5-hexenyl group to the nitrogen atom of the indole ring.

    Hydrogenation: Partial hydrogenation of the indole ring to obtain the tetrahydro form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include acidic or basic catalysts, depending on the specific reaction.

Major Products

    Oxidation: 1H-Indole-2-carboxylic acid, 1-(5-hexenyl)-4,5,6,7-tetrahydro-.

    Reduction: 1H-Indole-2-methanol, 1-(5-hexenyl)-4,5,6,7-tetrahydro-.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-carboxaldehyde: Lacks the 5-hexenyl and tetrahydro modifications.

    1H-Indole-3-carboxaldehyde: Aldehyde group at the 3-position.

    1H-Indole-2-carboxylic acid: Carboxylic acid instead of an aldehyde group.

Uniqueness

1H-Indole-2-carboxaldehyde, 1-(5-hexenyl)-4,5,6,7-tetrahydro- is unique due to its specific functional groups and partial hydrogenation, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

62372-32-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-hex-5-enyl-4,5,6,7-tetrahydroindole-2-carbaldehyde

InChI

InChI=1S/C15H21NO/c1-2-3-4-7-10-16-14(12-17)11-13-8-5-6-9-15(13)16/h2,11-12H,1,3-10H2

InChI Key

GMBGAWRVSNAGRP-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCN1C2=C(CCCC2)C=C1C=O

Origin of Product

United States

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